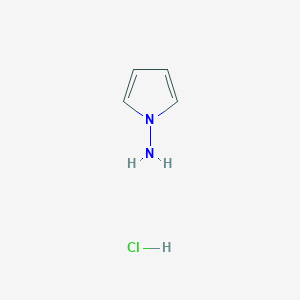

1H-Pyrrol-1-amine hydrochloride

Description

Significance of Pyrrole (B145914) Heterocycles in Advanced Organic Synthesis

Pyrrole heterocycles are of paramount importance in modern organic synthesis due to their versatile reactivity and presence in a wide array of biologically active molecules. numberanalytics.comnumberanalytics.com First isolated from coal tar in 1834, the pyrrole ring is a key structural motif in many natural products, including heme, chlorophyll, and vitamin B12. numberanalytics.comchemicalbook.com Its electron-rich nature makes it highly reactive towards electrophiles, allowing for a variety of substitution reactions. numberanalytics.com

In the realm of pharmaceuticals and agrochemicals, pyrrole derivatives have been developed as antibacterial, antifungal, and anticancer agents. numberanalytics.com Notable examples of drugs containing the pyrrole ring include the cholesterol-lowering medication Atorvastatin and the nonsteroidal anti-inflammatory drug Tolmetin. numberanalytics.com The adaptability of the pyrrole scaffold continues to make it a valuable component in the discovery of new therapeutic agents and functional materials. numberanalytics.comnih.gov

Overview of N-Substituted Pyrrole Derivatives and Their Structural Diversity

The substitution on the nitrogen atom of the pyrrole ring gives rise to a vast class of compounds known as N-substituted pyrroles. This substitution significantly influences the electronic properties and steric environment of the pyrrole ring, leading to a wide range of structural and functional diversity. The synthesis of these derivatives is a key area of research in organic chemistry. mdpi.com

Classic methods for synthesizing N-substituted pyrroles include the Paal-Knorr, Hantzsch, and Knorr reactions. pharmaguideline.comresearchgate.net The Paal-Knorr synthesis, for instance, involves the condensation of a 1,4-dicarbonyl compound with a primary amine. pharmaguideline.comresearchgate.net Modern synthetic strategies often employ metal catalysts, such as those based on iron, copper, or zirconium, to achieve efficient and selective N-substitution under milder conditions. mdpi.com The structural diversity of N-substituted pyrroles is further enriched by the variety of substituents that can be introduced, ranging from simple alkyl and aryl groups to more complex functional moieties. This diversity is crucial for tuning the biological activity and material properties of these compounds. mdpi.comnih.gov

Academic Research Focus on 1H-Pyrrol-1-amine Hydrochloride and Related N-Aminopyrroles

Within the broad family of N-substituted pyrroles, N-aminopyrroles represent a unique subclass where a nitrogen atom is directly attached to the pyrrole nitrogen. Academic research into these compounds, including 1H-Pyrrol-1-amine and its hydrochloride salt, explores their synthesis, reactivity, and potential applications. The synthesis of N-aminopyrroles can be challenging, and various methods have been developed to access this structural motif.

Research has also focused on the synthesis of related 2-aminopyrroles, which are important precursors for various bioactive compounds. researchgate.netorganic-chemistry.org For example, a domino reaction involving a propargylic 3,4-diaza-Cope rearrangement has been developed for the synthesis of substituted 2-aminopyrroles. researchgate.netnih.gov While specific research on this compound is not extensively documented in publicly available literature, the study of N-aminopyrroles and their derivatives remains an active area of academic inquiry, driven by the potential for new discoveries in medicinal chemistry and materials science. researchgate.netnih.gov

Interactive Data Table: Properties of Pyrrole and Related Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) |

|---|---|---|---|

| 1H-Pyrrol-1-amine | 765-39-9 | C₄H₆N₂ | 82.10 sigmaaldrich.comsigmaaldrich.com |

| This compound | Not explicitly found | C₄H₇ClN₂ | 118.57 (calculated) |

| 2-Aminopyrrole hydrochloride | 1261268-88-5 | C₄H₇ClN₂ | 118.57 chemnet.com |

| Pyrrole | 109-97-7 | C₄H₅N | 67.09 numberanalytics.com |

| 3-(1H-pyrrol-1-yl)propan-1-amine | 60794-90-3 | C₇H₁₂N₂ | 124.18 vulcanchem.comnih.gov |

Interactive Data Table: Synthetic Methods for Pyrrole Derivatives

| Reaction Name | Description | Key Reagents |

|---|---|---|

| Paal-Knorr Synthesis | Condensation of a 1,4-dicarbonyl compound with an amine or ammonia (B1221849). pharmaguideline.comresearchgate.net | 1,4-dicarbonyl compounds, primary amines/ammonia, acid catalyst. researchgate.net |

| Hantzsch Pyrrole Synthesis | Reaction of a β-haloketone with a β-ketoester and ammonia or a primary amine. pharmaguideline.com | β-haloketones, β-ketoesters, ammonia/primary amines. pharmaguideline.com |

| Knorr Pyrrole Synthesis | Condensation of an α-amino ketone with a compound containing an activated methylene (B1212753) group. pharmaguideline.com | α-amino ketones, dicarbonyl compounds. pharmaguideline.com |

| Barton-Zard Synthesis | Reaction of an isocyanoacetate with a nitroalkene. pharmaguideline.com | Isocyanoacetates, nitroalkenes. pharmaguideline.com |

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C4H7ClN2 |

|---|---|

Molecular Weight |

118.56 g/mol |

IUPAC Name |

pyrrol-1-amine;hydrochloride |

InChI |

InChI=1S/C4H6N2.ClH/c5-6-3-1-2-4-6;/h1-4H,5H2;1H |

InChI Key |

AGTULASLSNRQEE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN(C=C1)N.Cl |

Origin of Product |

United States |

Synthetic Methodologies for 1h Pyrrol 1 Amine Hydrochloride and N Aminopyrroles

Direct Synthetic Strategies for 1H-Pyrrol-1-amine Hydrochloride

Direct synthesis involves the formation of the N-amino group on a pre-formed pyrrole (B145914) ring. These methods typically rely on the reaction of a pyrrole salt with an electrophilic aminating agent. The resulting 1H-Pyrrol-1-amine can then be converted to its hydrochloride salt by treatment with hydrochloric acid.

Nucleophilic Substitution Approaches

Nucleophilic substitution is a cornerstone for the synthesis of N-substituted pyrroles. For the specific case of N-amination, the pyrrolide anion, generated by treating pyrrole with a suitable base, acts as a nucleophile attacking an electrophilic nitrogen source.

The direct N-amination of pyrrole and its derivatives can be effectively achieved using electrophilic ammonia (B1221849) reagents. Among these, monochloramine (NH₂Cl) has been identified as an excellent reagent for this transformation. nih.gov The reaction proceeds by the nucleophilic attack of the pyrrolide anion on the nitrogen atom of monochloramine, displacing the chloride ion.

Another widely used and versatile reagent for N-amination is hydroxylamine-O-sulfonic acid (HOSA). ntu.ac.uk This reagent readily aminates a variety of nitrogen heterocycles, including pyrroles, typically in the presence of a base like potassium hydroxide (B78521). ntu.ac.uk The reaction involves the nucleophilic pyrrole nitrogen attacking the electrophilic nitrogen of HOSA. ntu.ac.ukwikipedia.org

It is important to distinguish these direct N-amination reactions from the reaction of pyrrole with aminopropyl halides. The latter reaction typically results in N-alkylation, yielding N-(3-aminopropyl)pyrrole, rather than the N-amination product, 1H-Pyrrol-1-amine.

The efficiency of N-amination reactions is highly dependent on the reaction conditions. The choice of base is critical for generating the pyrrolide anion. Strong bases are generally required to deprotonate the relatively non-acidic N-H of the pyrrole ring.

For aminations using monochloramine, the reaction conditions can be optimized to achieve high yields. A survey of various substituted pyrroles and indoles showed that isolated yields could range from 45% to 97%. nih.gov

In the case of hydroxylamine-O-sulfonic acid, the reaction is often performed in an aqueous or alcoholic medium with a base such as sodium hydroxide or potassium hydroxide. ntu.ac.ukscirp.org The optimization of the molar ratio of the reactants is crucial; for instance, in the synthesis of N-aminopiperidine using HOSA, a non-stoichiometric ratio with an excess of the parent amine was found to produce high yields of over 90%. scirp.org Temperature is another key parameter, with many aminations proceeding effectively at or below room temperature to control selectivity and minimize side reactions. ntu.ac.uk

Table 1: Optimized Conditions for N-Amination of Heterocycles

| Aminating Agent | Substrate | Base | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|---|---|

| NH₂Cl | Pyrroles/Indoles | Not specified | Not specified | Not specified | 45-97% | nih.gov |

| HOSA | Piperidine | NaOH | Water | 20°C | >90% | scirp.org |

| HOSA | Carboxylic Acids | n-BuLi/TMEDA | THF/HMPA | -78°C to RT | High | ntu.ac.uk |

Reductive Amination Pathways

Reductive amination pathways, in a broad sense, encompass reactions where a carbonyl compound condenses with a nitrogen-containing nucleophile to form an imine or a related intermediate, which then undergoes cyclization or reduction. The Paal-Knorr synthesis is a classic example that can be adapted for the preparation of N-aminopyrroles.

The quintessential method that aligns with this pathway is the Paal-Knorr pyrrole synthesis , which involves the condensation of a 1,4-dicarbonyl compound (a diketone or dialdehyde) with a primary amine or ammonia. wikipedia.orgorganic-chemistry.orgalfa-chemistry.com To synthesize 1H-Pyrrol-1-amine, hydrazine (B178648) (H₂N-NH₂) or its derivatives are used in place of a primary amine. wikipedia.org In this context, the 1,4-dicarbonyl compound, such as succinaldehyde (B1195056) or acetonylacetone (2,5-hexanedione), serves as the precursor that forms the pyrrole ring.

The reaction mechanism involves the initial formation of a hydrazone by the reaction of one of hydrazine's amino groups with one of the carbonyl groups. wikipedia.org This is followed by an intramolecular cyclization and dehydration to form the aromatic pyrrole ring with an amino group attached to the nitrogen. wikipedia.orgalfa-chemistry.com The use of hydrazine itself yields the parent 1H-Pyrrol-1-amine.

Table 2: Paal-Knorr Synthesis of N-Substituted Pyrroles

| 1,4-Dicarbonyl Compound | Amine/Hydrazine Source | Catalyst/Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| 2,5-Hexanedione (B30556) | Phenylhydrazine | Sonication, MIL-53(Al) | 2,5-Dimethyl-N-phenyl-1H-pyrrol-1-amine | High | rsc.org |

| 2,5-Hexanedione | Various primary amines | Water, 100°C | N-substituted-2,5-dimethylpyrroles | Good to Excellent | researchgate.net |

| 1,4-Diketones | Hydrazines | Acidic or Neutral | N-aminopyrroles | General Method | wikipedia.org |

In the context of the Paal-Knorr synthesis with hydrazine, the "reduction" aspect of reductive amination is manifested in the cyclization and dehydration steps that lead to the stable aromatic pyrrole ring, rather than requiring an external reducing agent to reduce a C=N bond. The key intermediate is a dihydroxytetrahydropyrrole derivative formed after the amine attacks both carbonyls. wikipedia.org This intermediate readily eliminates two molecules of water to aromatize. wikipedia.orgalfa-chemistry.com

The reaction is typically conducted under neutral or weakly acidic conditions. organic-chemistry.org The addition of a weak acid, such as acetic acid, can accelerate the reaction. However, strongly acidic conditions (pH < 3) can favor the formation of furan (B31954) derivatives as byproducts. organic-chemistry.org

For more conventional reductive aminations that produce acyclic amines, a variety of reducing agents are employed. While strong reducing agents like lithium aluminum hydride (LiAlH₄) can be used, milder reagents are often preferred for one-pot procedures. youtube.com Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are particularly effective because they are selective for the reduction of the protonated iminium ion over the starting ketone or aldehyde. youtube.comorgsyn.org In reductive aminations using hydrazine to form substituted hydrazines, biocatalytic methods using imine reductases (IREDs) and chemical methods with reagents like trichlorosilane (B8805176) have also been developed. nih.govnih.gov

Synthetic Routes via Hydrazine Derivatives

Another relevant synthetic pathway is the reaction of α,β-unsaturated γ-bromoketones with hydrazine derivatives, which can lead to the formation of 1-aminopyrroles. acs.org The specific conditions and the nature of the substituents on both the ketone and the hydrazine derivative influence the reaction's outcome and yield.

Broader Synthetic Approaches for N-Aminopyrroles and Substituted Pyrrole Derivatives

The synthesis of the pyrrole ring is a cornerstone of heterocyclic chemistry, with several named reactions providing access to a wide array of substituted pyrroles. These methods often utilize primary amines as key building blocks.

Cyclocondensation Reactions

Cyclocondensation reactions are a fundamental class of reactions for the synthesis of heterocyclic compounds, including pyrroles. These reactions involve the joining of two or more molecules to form a ring, typically with the elimination of a small molecule like water or ammonia.

The Paal-Knorr pyrrole synthesis is a widely used and efficient method for preparing substituted pyrroles. rgmcet.edu.inwikipedia.org It involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia. organic-chemistry.orgquimicaorganica.org The reaction is typically catalyzed by an acid, although it can also proceed under neutral conditions. rgmcet.edu.inorganic-chemistry.org The use of a primary amine leads to the formation of an N-substituted pyrrole. alfa-chemistry.com

The mechanism of the Paal-Knorr synthesis has been a subject of investigation. One proposed mechanism involves the initial formation of a hemiaminal by the attack of the amine on one of the carbonyl groups. This is followed by cyclization, where the nitrogen attacks the second carbonyl group, and subsequent dehydration to yield the aromatic pyrrole ring. wikipedia.orgalfa-chemistry.com Another proposed pathway suggests the formation of an enamine intermediate. rgmcet.edu.in The reaction conditions, such as pH, can influence the product distribution, with acidic conditions sometimes favoring the formation of furan byproducts. organic-chemistry.orgwenxuecity.com

Table 1: Key Features of the Paal-Knorr Pyrrole Synthesis

| Feature | Description |

| Reactants | 1,4-Dicarbonyl compound and a primary amine or ammonia. organic-chemistry.orgquimicaorganica.org |

| Product | Substituted pyrrole. |

| Catalyst | Typically acid-catalyzed (protic or Lewis acids), but can be neutral. rgmcet.edu.inorganic-chemistry.org |

| Mechanism | Involves intermediates such as hemiaminals or enamines. rgmcet.edu.inwikipedia.org |

| Key Advantage | High yields and operational simplicity. rgmcet.edu.in |

The Hantzsch pyrrole synthesis is another important method for constructing the pyrrole ring. wikipedia.org It involves the reaction of a β-ketoester with ammonia or a primary amine and an α-haloketone. wikipedia.orgquimicaorganica.org This multi-component reaction provides a versatile route to variously substituted pyrroles. researchgate.net

The reaction mechanism begins with the formation of an enamine from the β-ketoester and the primary amine. wikipedia.orgyoutube.com This enamine then acts as a nucleophile, attacking the α-haloketone. The subsequent steps involve cyclization and elimination of water to form the final pyrrole product. wikipedia.org An alternative mechanism has been proposed where the enamine attacks the α-carbon of the α-haloketone in a nucleophilic substitution. wikipedia.org The Hantzsch synthesis has also been adapted for solid-phase synthesis, allowing for the efficient preparation of pyrrole libraries. nih.gov

Table 2: Components of the Hantzsch Pyrrole Synthesis

| Component | Role |

| β-Ketoester | Provides two carbon atoms of the pyrrole ring. wikipedia.org |

| Primary Amine/Ammonia | Provides the nitrogen atom of the pyrrole ring. wikipedia.org |

| α-Haloketone | Provides the other two carbon atoms of the pyrrole ring. wikipedia.org |

The Knorr pyrrole synthesis is a classic method that involves the reaction of an α-amino ketone with a compound containing an active methylene (B1212753) group, such as a β-ketoester. wikipedia.orgwikipedia.org This reaction is a powerful tool for the synthesis of substituted pyrroles and is often used to prepare the "Knorr's pyrrole," diethyl 3,5-dimethylpyrrole-2,4-dicarboxylate. wikipedia.orgechemi.com

Due to the instability and tendency of α-amino ketones to self-condense, they are typically prepared in situ. wikipedia.orgyoutube.com A common method for their in situ generation is the reduction of an α-oximino ketone using a reducing agent like zinc dust in acetic acid. wikipedia.orgechemi.com The mechanism proceeds through the condensation of the amine and the ketone to form an imine, which then tautomerizes to an enamine. This is followed by cyclization, dehydration, and isomerization to yield the aromatic pyrrole. wikipedia.org

The Piloty-Robinson pyrrole synthesis offers a unique route to 3,4-disubstituted pyrroles starting from two equivalents of an aldehyde or ketone and hydrazine. wikipedia.orgtandfonline.com The reaction proceeds by heating the corresponding azine (formed from the aldehyde/ketone and hydrazine) in the presence of an acid catalyst, such as hydrochloric acid or zinc chloride. tandfonline.comresearchgate.net

The mechanism of this reaction is believed to involve a quimicaorganica.orgquimicaorganica.org-sigmatropic rearrangement of the protonated azine, which has been converted to its bis-enehydrazine tautomer. wikipedia.orgresearchgate.net This rearrangement leads to the formation of a new carbon-carbon bond and cleavage of the nitrogen-nitrogen bond. Subsequent cyclization and elimination of ammonia result in the formation of the pyrrole ring. wikipedia.org This method has been utilized in the synthesis of various pyrrole-containing structures, including those of interest for natural product and materials synthesis. tandfonline.comnih.gov

Synthetic Routes to this compound and its Analogs

The synthesis of this compound and related N-aminopyrroles, a class of heterocyclic compounds with significant potential in medicinal chemistry and materials science, is an area of active research. lucp.netnih.gov These compounds serve as crucial building blocks for more complex molecules. lucp.netnih.gov While specific synthetic details for this compound are not extensively documented in readily available literature, general methodologies for the synthesis of N-substituted pyrroles and their derivatives provide insight into potential synthetic pathways.

A common strategy involves the Paal-Knorr pyrrole synthesis, which entails the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia. organic-chemistry.orgwikipedia.org For the synthesis of N-aminopyrroles, hydrazine or its derivatives would serve as the amine component. The reaction is typically catalyzed by an acid. nih.gov

Another versatile approach is the Hantzsch pyrrole synthesis, which involves the reaction of a β-ketoester with ammonia or a primary amine and an α-haloketone. wikipedia.org Modifications of this method could potentially be employed for the synthesis of N-aminopyrroles.

Furthermore, reductive cleavage of nitrosobenzene-derived cycloadducts with protected 1,2-dihydropyridines offers a pathway to substituted N-[1-(1-phenyl-1H-pyrrol-2-yl)alkylamides]. nih.gov This highlights the diverse strategies available for constructing the pyrrole ring with an attached amino or substituted amino group.

Advanced Synthetic Methodologies for N-Aminopyrroles

The development of efficient and versatile synthetic methods for N-aminopyrroles is crucial for exploring their full potential. Modern organic synthesis has provided several powerful strategies to construct the pyrrole core and introduce the N-amino functionality.

Multicomponent Reaction Strategies Incorporating Amine Moieties

Multicomponent reactions (MCRs) have emerged as a powerful tool in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. nih.govacs.org This approach is highly atom-economical and allows for significant structural diversity. acs.org In the context of N-aminopyrrole synthesis, MCRs can be designed to incorporate an amine or hydrazine derivative, directly leading to the desired N-substituted pyrrole core. For instance, a one-pot, four-component coupling reaction of 1,3-dicarbonyl compounds, amines, aldehydes, and nitroalkanes, catalyzed by iron(III) salts, has been developed for the synthesis of highly functionalized pyrroles. nih.govorganic-chemistry.org This methodology is notable for its operational simplicity and the use of readily available starting materials. nih.govorganic-chemistry.org

Another example involves the one-pot multicomponent synthesis of tetrasubstituted 2-aminopyrroles from aldehydes, N-(arylsulfonamido)acetophenones, and activated methylene compounds. acs.org While not directly yielding N-aminopyrroles, this method showcases the potential of MCRs to assemble highly substituted pyrrole scaffolds, which could be further functionalized.

| Multicomponent Reaction for Pyrrole Synthesis | Components | Catalyst | Key Features |

| Four-Component Coupling | 1,3-Dicarbonyl compounds, Amines, Aldehydes, Nitroalkanes | Iron(III) salts | Simple, one-pot, uses readily available materials. nih.govorganic-chemistry.org |

| Three-Component Coupling | Nitroalkenes, 1,3-Dicarbonyl compounds, Primary aromatic amines | FeCl₃ | Efficient, one-pot, good yields. tandfonline.com |

| Multicomponent Synthesis of 2-Aminopyrroles | Aldehydes, N-(arylsulfonamido)acetophenones, Activated methylene compounds | Not specified | Access to privileged medicinal scaffolds. acs.org |

Annulation, Ring-Contraction, and Ring-Expansion Approaches for Pyrrole Core Formation

The formation of the pyrrole ring can also be achieved through various annulation, ring-contraction, and ring-expansion strategies. These methods offer alternative pathways to access the pyrrole skeleton, often from readily available starting materials. acs.orgnih.gov

Annulation strategies involve the construction of the pyrrole ring onto an existing molecular scaffold. For example, the annulation of benzothiazoles with a pyrrole moiety can be achieved through several methods, including intramolecular cyclizations and multicomponent reactions. nih.gov

Ring-contraction reactions provide a unique approach to pyrrole synthesis. A notable example is the synthesis of polysubstituted pyrroles from 2,5-dihydrothiophenes. acs.org This method proceeds through a 6π-electrocyclization of a sulfilimine intermediate, followed by a spontaneous ring-contraction to form the pyrrole skeleton. acs.org The reaction is conducted under mild conditions and tolerates a wide range of functional groups. acs.org Another example is the nucleophile-induced ring contraction of pyrrolo[2,1-c] acs.orgacs.orgbenzothiazines to form pyrrolo[2,1-b] nih.govacs.orgbenzothiazoles. nih.gov

Ring-expansion reactions can also be utilized, although they are less common for direct pyrrole synthesis. The Demyanov ring contraction and expansion involves the diazotization of aminocyclobutanes and aminocyclopropanes, leading to rearranged products. wikipedia.org

| Method | Starting Material | Key Transformation | Product |

| Annulation | Benzothiazoles | Intramolecular cyclization/MCR | Pyrrolobenzothiazoles. nih.gov |

| Ring-Contraction | 2,5-Dihydrothiophenes | 6π-Electrocyclization/Ring-Contraction | Polysubstituted pyrroles. acs.org |

| Ring-Contraction | Pyrrolo[2,1-c] acs.orgacs.orgbenzothiazines | Nucleophile-induced contraction | Pyrrolo[2,1-b] nih.govacs.orgbenzothiazoles. nih.gov |

Catalytic Synthesis Methods

Catalysis plays a pivotal role in modern organic synthesis, enabling efficient and selective transformations. Several catalytic methods have been developed for the synthesis of pyrroles, including those based on gold, titanium, and iron catalysts.

Gold(I) catalysts have proven to be highly effective in promoting the hydroamination of alkynes, a key step in many pyrrole syntheses. acs.orgacs.org A gold-catalyzed cascade hydroamination/cyclization reaction of α-amino ketones with alkynes provides a route to multisubstituted pyrroles. acs.orgacs.org This method offers high regioselectivity and tolerates a variety of functional groups. acs.orgacs.org The reaction is thought to proceed through the gold-catalyzed hydroamination of the alkyne to form an enamine intermediate, which then undergoes cyclization to the pyrrole. acs.org Gold catalysts can activate both the alkyne through π-coordination and the carbonyl group through σ-activation. acs.org

Titanium-based catalysts are also effective for the hydroamination of diynes, leading to the formation of substituted pyrroles. acs.orgacs.orgnih.govscispace.com The titanium-catalyzed hydroamination of 1,4- and 1,5-diynes with primary amines results in the formation of imino-alkynes, which then undergo in situ cyclization to yield 1,2,5-trisubstituted pyrroles. acs.orgacs.orgnih.govscispace.com This method provides direct access to these important heterocyclic structures from readily available starting materials. acs.orgacs.orgnih.govscispace.com The readily prepared and inexpensive titanium catalysts, such as Ti(NMe₂)₂(dpma) and Ti(NMe₂)₂(dmpm), are effective for this transformation. acs.org

Iron(III) chloride (FeCl₃) is an inexpensive, abundant, and environmentally benign catalyst that has been successfully employed in the synthesis of pyrroles. nih.govorganic-chemistry.orgtandfonline.com A notable application is the four-component coupling reaction of 1,3-dicarbonyl compounds, amines, aldehydes, and nitroalkanes to produce highly functionalized pyrroles. nih.govorganic-chemistry.org This one-pot tandem reaction proceeds without the need for an inert atmosphere and provides moderate to very good yields. nih.govorganic-chemistry.org FeCl₃ is also used to catalyze a three-component coupling of nitroalkenes, 1,3-dicarbonyl compounds, and primary aromatic amines to afford N-aryl substituted pyrroles. tandfonline.com

| Catalyst System | Reaction Type | Substrates | Key Advantages |

| Gold(I) | Hydroamination/Cyclization | α-Amino ketones, Alkynes | High regioselectivity, wide functional group tolerance. acs.orgacs.org |

| Titanium | Hydroamination/Cyclization | 1,4- and 1,5-Diynes, Primary amines | Access to 1,2,5-trisubstituted pyrroles, uses inexpensive catalysts. acs.orgacs.orgnih.govscispace.com |

| Iron(III) Chloride | Four-Component Coupling | 1,3-Dicarbonyls, Amines, Aldehydes, Nitroalkanes | Simple, economical, environmentally friendly. nih.govorganic-chemistry.org |

| Iron(III) Chloride | Three-Component Coupling | Nitroalkenes, 1,3-Dicarbonyls, Primary aromatic amines | Efficient, one-pot, good yields for N-aryl pyrroles. tandfonline.com |

Green Chemistry Considerations in N-Aminopyrrole Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds, including pyrroles, to minimize environmental impact and improve sustainability. lucp.netnih.govrsc.orgresearchgate.netsemanticscholar.org This involves the use of environmentally benign solvents, catalysts, and reaction conditions.

One approach is the use of solvent-free or "on-water" reaction conditions. For example, an operationally simple and economical Paal-Knorr pyrrole condensation of 2,5-dimethoxytetrahydrofuran (B146720) with various amines can be carried out in water in the presence of a catalytic amount of iron(III) chloride. organic-chemistry.org Another green method involves the reaction of β-nitroacrylates with β-enaminones at room temperature under solvent- and promoter-free conditions to afford polyfunctionalized pyrroles in high yields. rsc.org

The use of mechanochemical activation, such as ball milling, is another green synthetic strategy. The synthesis of N-substituted pyrrole derivatives has been demonstrated using mechanochemical activation with bio-sourced organic acids like citric acid as catalysts. lucp.net This solventless methodology utilizes non-toxic and renewable catalysts. lucp.net

Furthermore, the development of reusable catalysts, such as nanoparticles and heterogeneous catalysts, is a key aspect of green pyrrole synthesis. nih.gov These catalysts can be easily separated from the reaction mixture and reused, reducing waste and cost.

Green Chemistry Considerations in N-Aminopyrrole Synthesis

Microwave-Assisted Synthetic Protocols

Microwave-assisted organic synthesis has emerged as a significant tool in green chemistry, often leading to dramatically reduced reaction times, increased yields, and lower energy consumption compared to conventional heating methods. pensoft.net This technology has been successfully applied to various pyrrole synthesis reactions.

A notable application is in the Paal-Knorr synthesis, where primary amines are condensed with 1,4-dicarbonyl compounds. For instance, the reaction of 2,5-hexanedione with primary amines has been effectively conducted using microwave irradiation, providing a rapid route to N-substituted pyrroles. pensoft.net Similarly, the Clauson-Kaas reaction can be accelerated under microwave conditions. The synthesis of pyrrole-based compounds has been achieved by reacting 2,5-dimethoxytetrahydrofuran with various amines in the presence of a manganese catalyst under microwave heating at 130°C for just 10 minutes, resulting in good yields. pensoft.net

Further research has demonstrated the utility of microwaves in more complex transformations. An intramolecular cyclocondensation of enamines derived from 2-amino acids has been developed to produce novel 1-(5-substituted-4-hydroxy-2-methyl-1H-pyrrol-3-yl)ethan-1-ones. mdpi.comresearchgate.net This method involves the cyclization of the enamine precursors under microwave irradiation, achieving yields between 55% and 86%. researchgate.net Another advanced strategy involves an N-allylation of (het)aryl aminoamides followed by a ring-closing metathesis (RCM) sequence, where the initial N-allylation step is efficiently performed under microwave irradiation to produce the necessary substrates in good yields. acs.org

| Reaction Type | Reactants | Conditions | Time | Yield | Reference |

| Clauson-Kaas | 2,5-Dimethoxytetrahydrofuran, Various Amines | Mn(NO3)2·4H2O, 130°C, MW | 10 min | Good | pensoft.net |

| Intramolecular Cyclocondensation | 2-Amino Acid-Derived Enamines | Microwave Irradiation | - | 55-86% | researchgate.net |

| N-Allylation | (Het)aryl Aminoamides, Allyl Bromide | K2CO3, CH3CN, 200W, MW | 4 min | Good | acs.org |

| Paal-Knorr | 2,5-Hexanedione, Primary Amine | Microwave Irradiation | - | - | pensoft.net |

Aqueous Reaction Media for Pyrrole Synthesis

The use of water as a reaction solvent is a primary goal of green chemistry, offering benefits in terms of cost, safety, and environmental impact. Several methodologies have been developed for pyrrole synthesis in aqueous media.

An efficient and economical Paal-Knorr pyrrole condensation of 2,5-dimethoxytetrahydrofuran with a range of amines and sulfonamides can be conducted in water. organic-chemistry.org This reaction proceeds in the presence of a catalytic amount of iron(III) chloride under mild conditions, affording N-substituted pyrroles in good to excellent yields. organic-chemistry.org In a different approach, gold-catalyzed cyclizations of diols can occur in an aqueous medium within nanomicelles, where the hydrophobic effect drives the necessary dehydration steps. organic-chemistry.org

Researchers have also developed three-component reactions that proceed in water or water-ethanol mixtures. The reaction between arylglyoxals, 1,3-diketones, and enaminoketones produces polyfunctionalized intermediates that can be easily converted to pyrroles in these green solvents. nih.gov The use of deep eutectic solvents (DESs), which are often biodegradable and have low toxicity, represents another advancement in green reaction media. A modified Clauson-Kaas reaction has been successfully demonstrated using a deep eutectic solvent based on L-(+)-tartaric acid and choline (B1196258) chloride, yielding N-substituted pyrroles in 75–95% yield. nih.govbeilstein-journals.org

| Reaction Type | Catalyst / Medium | Key Feature | Yield | Reference |

| Paal-Knorr Condensation | Iron(III) chloride / Water | Economical and mild conditions | Good to Excellent | organic-chemistry.org |

| Three-Component Reaction | Water or Water-Ethanol | Green solvent system | - | nih.gov |

| Clauson-Kaas Reaction | L-(+)-tartaric acid-choline chloride DES | Green deep eutectic solvent medium | 75-95% | nih.govbeilstein-journals.org |

| Gold-Catalyzed Cyclization | Gold catalyst / Aqueous nanomicelles | Hydrophobic effect drives dehydration | - | organic-chemistry.org |

Clauson-Kaas Reaction for N-Substituted Pyrroles

The Clauson-Kaas reaction, first reported in 1952, is a robust and widely used method for synthesizing N-substituted pyrroles. nih.govchem-station.com The classical reaction involves the condensation of a 2,5-dialkoxytetrahydrofuran, most commonly 2,5-dimethoxytetrahydrofuran, with a primary amine under acidic conditions, typically using acetic acid. nih.govbeilstein-journals.org

A crucial extension of this methodology is its application to the synthesis of N-aminopyrroles. By substituting primary amines with hydrazines or hydrazides, the Clauson-Kaas reaction provides a direct route to 1-aminopyrroles. nih.govacs.org The resulting 1-aminopyrrole (B1266607) can then be treated with an acid, such as hydrochloric acid, to form the corresponding hydrochloride salt, this compound.

The versatility of the Clauson-Kaas reaction has been expanded through numerous modifications. While initially catalyzed by acetic acid, a variety of other catalysts have been employed, including other Brønsted acids, metal catalysts, and nanoorganocatalysts. nih.govbeilstein-journals.org For example, reacting various aromatic amines with 2,5-dimethoxytetrahydrofuran using bismuth nitrate (B79036) as a catalyst has been shown to be effective. nih.govbeilstein-journals.org The reaction has also been adapted for the synthesis of N-alkoxycarbonyl pyrroles by using O-substituted carbamates as the nitrogen source, which proceeds cleanly in good yield under standard refluxing acetic acid conditions. nih.govacs.org This adaptability makes the Clauson-Kaas reaction a foundational strategy for accessing a wide array of N-substituted pyrroles.

Reactivity and Transformation Pathways of 1h Pyrrol 1 Amine Hydrochloride and N Aminopyrroles

Electrophilic Substitution Reactions on the Pyrrole (B145914) Ring System

The pyrrole ring in N-aminopyrroles is an electron-rich heteroaromatic system, making it susceptible to electrophilic attack. However, the N-amino group can influence the regioselectivity and reactivity of these substitutions.

Nitration and Sulfonation Studies

Limited specific information is available in the searched literature regarding the direct nitration and sulfonation of 1H-pyrrol-1-amine hydrochloride. However, the general principles of electrophilic aromatic substitution on pyrrole derivatives suggest that these reactions would proceed. For comparison, the sulfonation of benzene (B151609) involves the use of sulfuric acid to generate sulfur trioxide, which acts as the electrophile. youtube.com This reaction is reversible, and the position of the equilibrium can be influenced by the concentration of sulfuric acid. youtube.com Aromatic amines can undergo metabolism through N-acetylation and N-hydroxylation, leading to hydroxamic acids which are then conjugated to form N,O-sulfonates. nih.gov While this pertains to metabolic pathways, it highlights the potential for sulfonation to occur at the nitrogen of an amino group attached to an aromatic system. nih.gov

Further research is required to determine the specific conditions and outcomes for the nitration and sulfonation of this compound.

Acylation Reactions

Acylation of the pyrrole ring in N-acylpyrroles can occur under specific conditions. Anionic Fries rearrangement of N-acylpyrroles can lead to the formation of 2-aroylpyrroles. nsf.gov The choice of base is crucial in directing the chemoselectivity of the reaction. For instance, using LiN(SiMe3)2 favors the anionic Fries rearrangement, while KN(SiMe3)2 leads to C–H functionalization of toluene (B28343) derivatives when present. nsf.gov This rearrangement has been shown to be an intermolecular process. nsf.gov

The acylation of pyrroles can also be achieved using N-acylbenzotriazoles under Friedel-Crafts conditions. organic-chemistry.org This method is efficient for acylating various amines and demonstrates the utility of activated acylating agents. organic-chemistry.orgmdpi.com

| Reactant (N-Acylpyrrole) | Base | Product | Yield | Reference |

| N-benzoylpyrrole | LiN(SiMe3)2 | 2-benzoylpyrrole | Good to Excellent | nsf.gov |

This table illustrates the outcome of the anionic Fries rearrangement for the acylation of the pyrrole ring.

Vilsmeier and Houben-Hoesch Reactions

Vilsmeier-Haack Reaction: This reaction is a powerful method for the formylation of electron-rich aromatic and heteroaromatic compounds. numberanalytics.comnumberanalytics.comorganic-chemistry.org It utilizes a Vilsmeier reagent, typically generated from a substituted formamide (B127407) like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3). numberanalytics.comwikipedia.orgwikipedia.org The active electrophile is a chloroiminium ion which attacks the aromatic ring, leading to an iminium salt that is subsequently hydrolyzed to the corresponding aldehyde. numberanalytics.comwikipedia.org While specific examples with this compound are not detailed in the provided results, the electron-rich nature of the pyrrole ring suggests it would be a suitable substrate for this transformation. The reaction is widely used in the synthesis of pharmaceuticals, agrochemicals, and dyes. numberanalytics.com

Houben-Hoesch Reaction: This reaction involves the acylation of electron-rich aromatic compounds, such as polyhydroxy phenols and pyrroles, with a nitrile in the presence of an acid catalyst like hydrogen chloride and a Lewis acid (e.g., zinc chloride or aluminum trichloride). wikipedia.orgsynarchive.combncollegebgp.ac.in The reaction proceeds through the formation of a ketimine intermediate, which is then hydrolyzed to yield an aryl ketone. wikipedia.orgbncollegebgp.ac.in The attacking electrophile is believed to be a species of the type R-C+=NHCl−. wikipedia.org This method has been successfully applied to pyrrole, indicating its applicability to N-aminopyrrole derivatives. bncollegebgp.ac.in

| Reaction | Reagents | Product Type | Reference |

| Vilsmeier-Haack | DMF, POCl3 | Aryl aldehyde | numberanalytics.comwikipedia.org |

| Houben-Hoesch | Nitrile, HCl, Lewis Acid | Aryl ketone | wikipedia.orgbncollegebgp.ac.in |

This table summarizes the key features of the Vilsmeier-Haack and Houben-Hoesch reactions applicable to aromatic systems like pyrrole.

Reactions Involving the Amine Functional Group

The exocyclic amine group of this compound provides a site for a variety of chemical transformations, including oxidation and reduction.

Oxidation Reactions to Corresponding Amides or Nitriles

The oxidation of amines can lead to a variety of products depending on the substrate and the oxidizing agent. The oxidation of N-substituted amines to their corresponding amides is a significant transformation in organic synthesis. chemrxiv.org

Oxidation to Amides: The direct oxidation of amines to amides can be achieved using various methods. Oxoammonium-catalyzed oxidation has been shown to be effective for a broad range of carbamates, sulfonamides, ureas, and amides, converting them into the corresponding imides. chemrxiv.org This process often involves a hydride transfer mechanism. chemrxiv.org Another approach involves the use of quinone-based catalysts, inspired by copper amine oxidases, for the aerobic dehydrogenation of secondary amines. nih.gov

The synthesis of amides can also be accomplished through the reaction of amines with carboxylic acid derivatives such as acid chlorides, acid anhydrides, or esters. youtube.comlibretexts.org The use of acyl chlorides is a common and effective method for acylating even unreactive amines. youtube.com

Oxidation to Nitriles: While direct oxidation of the primary amino group of 1H-pyrrol-1-amine to a nitrile is not explicitly described, the conversion of primary amides to nitriles can be achieved through dehydration, for example, using thionyl chloride. youtube.comlibretexts.org The synthesis of α-aminonitriles is an important transformation, often achieved through the Strecker reaction, which involves the reaction of a carbonyl compound, an amine, and a cyanide source. mdpi.comrsc.org

| Starting Material | Reagent(s) | Product | Reference |

| N-substituted amine | Oxoammonium catalyst, mCPBA | Imide | chemrxiv.org |

| Secondary amine | Quinone catalyst, ZnI2, O2 | Imine/Amide | nih.gov |

| Amine | Acyl chloride | Amide | youtube.com |

| Primary amide | Thionyl chloride | Nitrile | youtube.comlibretexts.org |

This table presents various methods for the oxidation of amines and their derivatives.

Reduction Reactions to Amine Derivatives

The reduction of nitro groups is a fundamental transformation for the synthesis of primary amines. masterorganicchemistry.com This can be achieved through catalytic hydrogenation using catalysts like palladium, platinum, or nickel, or by using metals such as iron, tin, or zinc in the presence of an acid. masterorganicchemistry.comorganic-chemistry.org

While 1H-pyrrol-1-amine already possesses an amino group, related nitrogen-containing functional groups on pyrrole derivatives can be reduced to amines. For instance, the reduction of nitriles with reagents like lithium aluminum hydride (LAH) yields primary amines. youtube.comchadsprep.com

The synthesis of N-substituted 2-aminopyrrole derivatives has been reported, expanding the scope of available amine derivatives of pyrrole. researchgate.net These syntheses often involve multi-step sequences, including cyclization reactions. researchgate.netacs.orgorganic-chemistry.org

| Starting Material | Reagent(s) | Product | Reference |

| Nitroarene | H2, Pd/C (or Pt, Ni) | Arylamine | masterorganicchemistry.comorganic-chemistry.org |

| Nitroarene | Fe, Sn, or Zn, H+ | Arylamine | masterorganicchemistry.comorganic-chemistry.org |

| Nitrile | LiAlH4 | Primary amine | youtube.comchadsprep.com |

This table outlines common methods for the reduction of nitrogen-containing functional groups to amines.

Nucleophilic Substitution Reactions

N-aminopyrroles can participate in nucleophilic substitution reactions. For instance, the synthesis of pyrrole-amine derivatives can be achieved through nucleophilic substitution pathways vulcanchem.com. The lone pair of electrons on the nitrogen atom of the amino group can act as a nucleophile, attacking electrophilic centers. This reactivity is fundamental to the construction of more complex molecular architectures based on the pyrrole scaffold.

Furthermore, studies on transition metal complexes containing pyrrolylimido ligands have revealed that the pyrrole ring can undergo electrophilic substitution. Interestingly, the regioselectivity of these reactions can be influenced by the steric bulk of the ligands attached to the metal center. For example, electrophilic substitution on certain molybdenum and tungsten pyrrolylimido complexes occurs selectively at the β-position of the pyrrole ring, a deviation from the typical α-selectivity observed in free pyrrole researchgate.netacs.org. Chlorination with N-chlorosuccinimide, however, has been shown to favor the α-position researchgate.net.

Formation of Pyrrole-Imine Schiff Bases and Their Coordination Chemistry

N-aminopyrroles and their derivatives are valuable precursors for the synthesis of pyrrole-imine Schiff bases. These compounds are typically formed through the condensation reaction of an N-aminopyrrole with an aldehyde or ketone acs.orgresearchgate.netnih.gov. The resulting Schiff bases, which contain an imine (C=N) functional group, are of significant interest due to their coordination chemistry.

The nitrogen atoms of the pyrrole ring and the imine group, along with other potential donor atoms within the Schiff base ligand, can coordinate with a variety of metal ions to form stable complexes acs.orgnih.govasianpubs.org. The synthesis of polydentate Schiff-base pyrrole macrocycles has been achieved through the Lewis acid-catalyzed condensation of diamines with dipyrromethane dialdehydes nih.gov. These macrocycles possess distinct donor sets and can form complexes with alkali, alkaline earth, and transition metals nih.gov. The coordination geometry of these metal complexes can vary, with some adopting "Pacman-shaped" structures where the metal is bound within the pyrrole-imine N4 donor set nih.gov.

The synthesis of new Schiff bases has been reported from the reaction of 2-amino-1-methyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile with various aromatic aldehydes researchgate.net. Similarly, metal complexes of Fe(II), Co(II), and Ni(II) have been synthesized from a Schiff base derived from pyrrole-2-carbaldehyde and 4-methoxy aniline (B41778) asianpubs.org.

Conjugate Addition Reactions, Including Michael Additions

N-aminopyrroles and their derivatives can undergo conjugate addition reactions, a class of reactions that includes the well-known Michael addition. In these reactions, a nucleophile adds to a carbon-carbon double or triple bond that is in conjugation with an electron-withdrawing group.

A notable example involves the reaction of 1,2-diaza-1,3-dienes with various nucleophiles. While not directly involving this compound as the starting material, these reactions illustrate the principle of conjugate addition in the synthesis of pyrrole derivatives. For instance, a sulfa-Michael addition/formal [3+3] annulation cascade reaction of 1,4-dithiane-2,5-diol (B140307) and 1,2-diaza-1,3-dienes has been developed to produce 1,4-thiazines researchgate.net. Additionally, a base-catalyzed Michael addition/alkyne carbocyclization or Michael addition/aza-Claisen rearrangement/cyclization cascade has been used to synthesize polysubstituted pyrroles from activated alkynes and N-propargylamines researchgate.net. These examples demonstrate the utility of conjugate addition strategies in building complex heterocyclic systems.

The reaction of vinylogous hydroxamate with ethyl propiolate in the presence of Hünig's base proceeds through a sequence of Michael addition, rearrangement, and pyrrole annulation to yield an N-protected tetrahydroindole sci-hub.se.

Guanylation of Amines

The guanylation of amines is a chemical transformation that introduces a guanidinyl group onto a nitrogen atom. This reaction is relevant in the context of modifying the properties of amine-containing compounds. While specific examples detailing the guanylation of this compound are not prevalent in the provided search results, the general reaction of guanylation of amines using reagents like S-methyl-N-arenesulfonyl isothioureas has been documented archive.orgsemanticscholar.org. This suggests that the amino group of N-aminopyrroles could potentially undergo guanylation to afford N-guanidinylpyrroles.

Rearrangement Reactions

N-aminopyrroles and their derivatives can participate in various rearrangement reactions, leading to the formation of different heterocyclic systems. One such rearrangement is the acid-mediated isomerization of acylpyrroles nih.gov.

A notable example involves the rearrangement of pyrrolo[1,2-d] nih.govbeilstein-journals.orgsnnu.edu.cnoxadiazines to pyrrolo[2,1-f] nih.govresearchgate.netsnnu.edu.cntriazin-4(3H)-ones beilstein-journals.orgsemanticscholar.org. This transformation can be induced by nucleophiles and the regioselectivity is influenced by the nature of the halogen sources of triphenylphosphorane and the N-functional groups beilstein-journals.orgsemanticscholar.org. The mechanism is proposed to proceed through a nucleophile-induced cyclization, where the nucleophilicity of the N-acylnitrenium ion is enhanced by the presence of counter ions like lithium and sodium beilstein-journals.org.

Furthermore, gold(I)-catalyzed cycloisomerization of β-allenylhydrazones provides an efficient route to multisubstituted N-aminopyrroles acs.orgbeilstein-journals.orgnih.gov. This reaction proceeds through a selective intramolecular 1,2-alkyl or -aryl migration acs.orgnih.gov.

Regioselective Functionalization and Derivatization Strategies

The ability to selectively introduce functional groups at specific positions on the pyrrole ring is crucial for the synthesis of targeted molecules. For N-aminopyrroles, both the pyrrole ring and the exocyclic amino group are potential sites for functionalization.

Carbon-Hydrogen, Carbon-Halogen, and Carbon-Heteroatom Transformations

Strategies for the regioselective functionalization of N-aminopyrroles often involve the activation and transformation of C-H, C-X (where X is a halogen), and C-heteroatom bonds.

Carbon-Hydrogen (C-H) Functionalization: Direct C-H functionalization is an atom-economical approach to introduce new bonds. For instance, the direct alkynylation of pyrroles with a benziodoxolone-based hypervalent iodine reagent has been achieved using a gold catalyst beilstein-journals.org. This method allows for the introduction of vinyl and aryl groups onto the pyrrole heterocycle beilstein-journals.org. The desymmetrization of prochiral bipyrroles can be achieved through C-H activation, breaking the symmetry to favor one enantiomer snnu.edu.cn.

Carbon-Halogen (C-X) Transformations: Carbon-halogen bonds on the pyrrole ring serve as versatile handles for further functionalization through cross-coupling reactions. For example, 3,6-dichloropyridazine, which can be derived from maleic anhydride, can be dehalogenated to pyridazine (B1198779) using H2/Pd-C uni-muenchen.de. This highlights the utility of dehalogenation in modifying heterocyclic scaffolds.

Carbon-Heteroatom Transformations: The formation of carbon-heteroatom bonds is a key strategy in the derivatization of N-aminopyrroles. The Clauson-Kaas synthesis, which uses 2,5-dimethoxytetrahydrofuran (B146720) as a 1,4-dicarbonyl surrogate, can be employed to synthesize N-substituted pyrroles by reacting with various nitrogen-containing nucleophiles nih.gov. This includes the formation of N-sulfonyl pyrroles from sulfonamides, N-acylpyrroles from amides, and N-aminopyrroles from hydrazines and hydrazides nih.gov.

The regioselectivity of electrophilic substitution on the pyrrole ring of metal-complexed N-aminopyrroles can be controlled. In certain molybdenum and tungsten complexes, electrophilic attack occurs at the β-position, in contrast to the α-selectivity of free pyrrole researchgate.netoup.com. This change in regioselectivity is attributed to the steric influence of the metal's ligands researchgate.net.

The table below summarizes the various functionalization strategies discussed:

| Reaction Type | Reagents/Catalysts | Product Type | Ref. |

| Nucleophilic Substitution | Electrophiles | Substituted Pyrroles | vulcanchem.comcapes.gov.br |

| Schiff Base Formation | Aldehydes/Ketones | Pyrrole-Imine Schiff Bases | acs.orgresearchgate.netnih.gov |

| Conjugate Addition | Activated Alkenes/Alkynes | Functionalized Pyrroles | researchgate.netsci-hub.se |

| Guanylation | S-methyl-N-arenesulfonyl isothioureas | N-Guanidinylpyrroles (potential) | archive.orgsemanticscholar.org |

| Rearrangement | Nucleophiles, Acids, Gold(I) catalysts | Pyrrolotriazinones, N-Aminopyrroles | nih.govbeilstein-journals.orgsemanticscholar.orgacs.orgbeilstein-journals.orgnih.gov |

| C-H Functionalization | Gold catalysts, Hypervalent iodine reagents | Alkynylated/Arylated Pyrroles | snnu.edu.cnbeilstein-journals.org |

| C-X Dehalogenation | H2/Pd-C | Dehalogenated Heterocycles | uni-muenchen.de |

| C-Heteroatom Bond Formation | 2,5-dimethoxytetrahydrofuran, Nitrogen nucleophiles | N-Substituted Pyrroles | nih.gov |

| Regioselective Electrophilic Substitution | Electrophiles, Metal complexes | β-Substituted Pyrroles | researchgate.netoup.com |

Enantioselective Additions of Chiral Side Chains

The introduction of chiral side chains to pyrrole-containing structures in an enantioselective manner is a significant area of research in synthetic organic chemistry, enabling the creation of molecules with specific three-dimensional arrangements. A notable strategy for achieving this involves the catalytic asymmetric C-H functionalization of pyrrole derivatives. This approach allows for the direct formation of carbon-carbon bonds at a specific position on the pyrrole ring, with control over the stereochemistry of the newly formed chiral center.

Dirhodium-Catalyzed Asymmetric C-H Functionalization

Detailed research has demonstrated the highly enantio- and diastereoselective C-H functionalization of N-Boc-2,5-dihydro-1H-pyrrole. acs.orgacs.org This reaction, catalyzed by a chiral dirhodium tetracarboxylate complex, specifically Rh₂(S-PTAD)₄, facilitates the introduction of an aryldiazoacetate-derived side chain exclusively at the C2 position, which is alpha to the nitrogen atom. acs.orgacs.org This transformation is highly selective, favoring C-H insertion over the potential cyclopropanation of the double bond within the dihydro-1H-pyrrole ring. acs.org

The reaction's effectiveness is highlighted by its ability to produce the desired products in high yields with excellent levels of diastereoselectivity and enantioselectivity. acs.orgacs.org For instance, using Rh₂(S-PTAD)₄ as the catalyst allows for the generation of C-H functionalization products with diastereomeric ratios often exceeding 20:1 and enantiomeric excess values reaching up to 97%. acs.orgacs.org A key advantage of this catalytic system is its efficiency, requiring only a low catalyst loading of as little as 0.05 mol%. acs.orgacs.org

The scope of this reaction has been explored with a variety of aryldiazoacetates. Substitutions at the meta and para positions of the aryl ring are well-tolerated, consistently yielding products with high diastereoselectivity and enantioselectivity. acs.orgacs.org However, ortho-substituted aryldiazoacetates have been found to be less effective in this transformation. acs.org The versatility of this method is further demonstrated by its successful application to diaryl diazoketone carbene precursors, which also yield products with high enantioselectivity and diastereoselectivity. acs.org

The synthetic utility of this enantioselective C-H functionalization is underscored by its application in the synthesis of complex molecules and pharmaceutically relevant pyrrolidines. acs.orgacs.org

Table 1: Enantioselective C-H Functionalization of N-Boc-2,5-dihydro-1H-pyrrole with Various Aryldiazoacetates acs.orgacs.org

| Entry | Aryldiazoacetate Substituent | Yield (%) | d.r. | ee (%) |

| 1 | 4-MeC₆H₄ | 87 | >20:1 | 97 |

| 2 | 4-tBuC₆H₄ | 85 | >20:1 | 96 |

| 3 | 4-PhC₆H₄ | 81 | >20:1 | 96 |

| 4 | 4-FC₆H₄ | 83 | >20:1 | 96 |

| 5 | 4-ClC₆H₄ | 84 | >20:1 | 95 |

| 6 | 4-BrC₆H₄ | 86 | >20:1 | 95 |

| 7 | 3-MeOC₆H₄ | 80 | >20:1 | 97 |

| 8 | 3,5-(CF₃)₂C₆H₃ | 75 | >20:1 | 90 |

Spectroscopic Characterization and Structural Elucidation of 1h Pyrrol 1 Amine Hydrochloride and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules, providing detailed information about the chemical environment of individual atoms.

Proton (¹H) NMR Analysis for Pyrrole (B145914) Ring and Side Chain Proton Assignment

Proton NMR (¹H NMR) is instrumental in identifying the distinct protons within the 1H-Pyrrol-1-amine hydrochloride molecule. The pyrrole ring itself presents a characteristic pattern. The protons at the 2 and 5 positions (α-protons) and the protons at the 3 and 4 positions (β-protons) typically exhibit different chemical shifts due to their distinct electronic environments. tandfonline.comcdnsciencepub.com The chemical shifts of these protons are sensitive to the solvent used. ipb.ptresearchgate.net For instance, in DMSO-d6, the α-protons of 1-aminopyrrole (B1266607) appear as a triplet at approximately 6.62 ppm, while the β-protons also show a triplet at around 5.84 ppm. chemicalbook.com The protons of the amine group in the side chain will also produce a distinct signal, often appearing as a broad singlet, the chemical shift of which can be influenced by solvent and concentration.

The analysis of N-substituted pyrrole derivatives shows that the substituents can cause shifts in the signals of the pyrrole ring protons. ipb.pt For example, in a study of various N-substituted pyrroles, the chemical shifts of the ring protons were observed to vary depending on the nature of the substituent. ipb.pt

Table 1: Representative ¹H NMR Chemical Shifts for 1-Aminopyrrole

| Protons | Chemical Shift (ppm) in DMSO-d6 | Multiplicity |

|---|---|---|

| H-2, H-5 | 6.62 | Triplet |

| H-3, H-4 | 5.84 | Triplet |

Data sourced from synthesis of 1-aminopyrrole. chemicalbook.com

Carbon-13 (¹³C) NMR for Confirmation of Structural Integrity and Regiochemistry

Carbon-13 NMR (¹³C NMR) spectroscopy provides crucial information about the carbon framework of the molecule. libretexts.org Each unique carbon atom in this compound will give a distinct signal, confirming the structural integrity. The chemical shifts of the pyrrole ring carbons are predictable based on additive substituent effects. rsc.org Generally, the α-carbons (C2 and C5) resonate at a different frequency than the β-carbons (C3 and C4). This distinction helps in confirming the regiochemistry of any substitutions on the pyrrole ring. rsc.org

For the parent pyrrole, the α-carbons typically appear at a lower field (higher ppm) than the β-carbons. chemicalbook.com The introduction of the amino group at the N-1 position influences these shifts. The presence of substituents on the pyrrole ring can be rationalized by accepted resonance considerations, where C2 substituents mainly affect C3 and C5, and C3 substituents mainly affect C2. rsc.org

Table 2: Predicted ¹³C NMR Chemical Shifts for Pyrrole Derivatives

| Carbon | Pyrrole (in CDCl₃) |

|---|---|

| C-2, C-5 | ~118 ppm |

Application of Advanced NMR Techniques (DEPT, COSY, HMQC, HMBC) for Connectivity and Structural Assignments

To unambiguously assign all proton and carbon signals and to determine the connectivity between atoms, advanced 2D NMR techniques are employed. ipb.ptuvic.cayoutube.comsdsu.eduscience.gov

DEPT (Distortionless Enhancement by Polarization Transfer): This technique is used to differentiate between CH, CH₂, and CH₃ groups. uvic.ca A DEPT-135 experiment, for instance, will show CH and CH₃ signals as positive peaks, while CH₂ signals appear as negative peaks. This is invaluable for assigning the carbons of the pyrrole ring and any alkyl side chains in derivatives.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. sdsu.edu For this compound, a COSY spectrum would show correlations between the α- and β-protons of the pyrrole ring, confirming their adjacent relationship.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These techniques correlate directly bonded carbon and proton atoms (¹J C-H coupling). youtube.com By analyzing the cross-peaks in an HMQC or HSQC spectrum, one can definitively link each proton signal to its corresponding carbon signal in the pyrrole ring.

Mass Spectrometry

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) for Accurate Molecular Ion Confirmation

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. youtube.com This accuracy allows for the determination of the elemental formula of this compound, confirming its molecular weight of 82.10 g/mol for the free base. sigmaaldrich.comsigmaaldrich.com The observation of the protonated molecular ion [M+H]⁺ is a common feature in soft ionization techniques like electrospray ionization (ESI). mtoz-biolabs.com The presence of nitrogen in the molecule can be inferred from the "nitrogen rule," which states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular mass. youtube.com

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. libretexts.orgpressbooks.publibretexts.org

For this compound, the IR spectrum will exhibit characteristic absorption bands corresponding to the various functional groups. The N-H stretching vibrations of the primary amine group (NH₂) typically appear in the region of 3300-3500 cm⁻¹. pressbooks.pub Primary amines show two bands in this region for symmetric and asymmetric stretching. The C-H stretching vibrations of the pyrrole ring are expected in the aromatic C-H region, typically above 3000 cm⁻¹. libretexts.org The C=C and C-N stretching vibrations within the pyrrole ring will give rise to absorptions in the fingerprint region (below 1600 cm⁻¹). researchgate.net The presence of the hydrochloride salt may lead to broad absorptions corresponding to the N⁺-H stretches of the ammonium (B1175870) salt. A commercial specification for 1-Aminopyrrole confirms that its infrared spectrum should conform to known standards. thermofisher.com

Table 3: Characteristic IR Absorption Frequencies for 1H-Pyrrol-1-amine Functional Groups

| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) |

|---|---|---|

| N-H (amine) | Stretch | 3300-3500 (two bands for primary amine) |

| C-H (aromatic) | Stretch | > 3000 |

| C=C (aromatic) | Stretch | 1600-1450 |

These are general ranges and the exact positions can vary. libretexts.orgpressbooks.publibretexts.org

Electronic Absorption Spectroscopy (UV-Vis) and Time-Dependent Density Functional Theory (TD-DFT) for Electronic Transitions

A comprehensive search of scientific literature and chemical databases did not yield specific experimental or theoretical studies on the electronic absorption spectroscopy (UV-Vis) and Time-Dependent Density Functional Theory (TD-DFT) for the compound This compound . While extensive research exists on the spectroscopic properties of various pyrrole derivatives and other heterocyclic compounds, data directly pertaining to the electronic transitions of this compound is not publicly available in the searched resources. nih.govacgpubs.orgnih.govnih.govsigmaaldrich.com

The characterization of a compound's electronic transitions through UV-Vis spectroscopy, complemented by TD-DFT calculations, is a standard and powerful methodology in modern chemistry. urfu.rusciencepublishinggroup.comresearchgate.net This combined approach allows for the assignment of observed absorption bands to specific electronic excitations, such as π → π* or n → π* transitions, and provides deep insights into the molecular orbital interactions. urfu.rusciencepublishinggroup.comnih.gov

For related heterocyclic compounds, such as various substituted pyrroles, pyrazoles, and pyridines, researchers have successfully employed these methods. nih.govnih.govnih.gov Typically, these studies involve:

Recording the UV-Vis absorption spectra in different solvents to observe any solvatochromic shifts. sciencepublishinggroup.comnih.gov

Performing geometry optimization of the molecule's ground state using Density Functional Theory (DFT). nih.gov

Calculating the vertical excitation energies, oscillator strengths, and corresponding wavelengths using TD-DFT. urfu.rusciencepublishinggroup.com

Correlating the theoretical data with the experimental absorption maxima (λmax) to validate the computational model and assign the electronic transitions. researchgate.net

In the context of amino-substituted heterocyclic compounds, the amino group can significantly influence the electronic absorption spectrum. nih.govrsc.org The lone pair of electrons on the nitrogen atom can participate in resonance with the π-system of the ring, often leading to a red shift (bathochromic shift) of the absorption bands compared to the unsubstituted parent compound. scispace.com The protonation of the amine, as in the hydrochloride salt, would be expected to cause a blue shift (hypsochromic shift) due to the unavailability of this lone pair for resonance.

Although no specific data tables for this compound can be presented, the general approach described above would be the definitive method for its structural and electronic characterization. Future research on this specific compound would be necessary to generate the detailed findings required for a complete analysis as outlined.

Computational and Theoretical Investigations of 1h Pyrrol 1 Amine Hydrochloride and N Aminopyrroles

Quantum Chemical Calculations (DFT) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the electronic structure and predicting the reactivity of N-aminopyrroles. nih.gov These calculations provide a basis for analyzing molecular orbitals, electron density, and other properties that govern how these molecules interact. youtube.com DFT methods, such as B3LYP, are frequently used with various basis sets (e.g., aug-cc-pVDZ, 6-311++G(d,p)) to optimize molecular geometries and compute electronic properties. nih.govyoutube.com

Studies on related nitrogen-containing heterocyclic compounds, such as aminopolynitropyrazoles, demonstrate that DFT can effectively predict geometric and electronic structures, thermodynamic properties, and even performance-related parameters like detonation velocity and pressure. nih.gov For N-aminopyrroles, similar calculations can elucidate how the amino group substituent influences the aromatic pyrrole (B145914) ring, affecting its stability and reactivity. The choice of the N-protecting group can also electronically perturb the pyrrole ring, controlling insertion positions in reactions. scitechdaily.com

Frontier Molecular Orbital (FMO) theory is a powerful application of molecular orbital theory that simplifies the prediction of reaction outcomes by focusing on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). wikipedia.orgnumberanalytics.com The interaction between the HOMO of one molecule (the nucleophile) and the LUMO of another (the electrophile) is crucial in determining the feasibility and pathway of a chemical reaction. wikipedia.orglibretexts.org

The core principles of FMO theory are based on three key observations of interacting molecules: wikipedia.org

Repulsion between the occupied orbitals of different molecules.

Attraction between the positive and negative charges (Coulombic interaction).

Attractive interaction between the occupied orbitals of one molecule and the unoccupied orbitals of another, with the HOMO-LUMO interaction being the most significant.

For N-aminopyrroles, the HOMO is typically associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO relates to its ability to accept electrons (electrophilicity). youtube.comlibretexts.org The energy and distribution of these frontier orbitals can be precisely calculated using DFT. This analysis helps predict how N-aminopyrroles will behave in various reactions, such as cycloadditions or reactions with electrophiles. wikipedia.org For instance, in a Diels-Alder reaction, the interaction between the HOMO of the diene and the LUMO of the dienophile is key to predicting the product's stereoselectivity. wikipedia.org

| Orbital | Role in Chemical Reactions | Significance for N-Aminopyrroles |

| HOMO | Highest Occupied Molecular Orbital; acts as an electron donor (nucleophile). youtube.com | The energy and location of the HOMO would indicate the most likely site for electrophilic attack on the N-aminopyrrole molecule. |

| LUMO | Lowest Unoccupied Molecular Orbital; acts as an electron acceptor (electrophile). youtube.com | The energy and location of the LUMO would determine the molecule's susceptibility to nucleophilic attack. |

This table outlines the fundamental roles of frontier molecular orbitals in chemical reactions and their specific implications for understanding the reactivity of N-aminopyrroles.

The distribution of electron density in a molecule is a key determinant of its chemical behavior. DFT calculations can generate detailed electron density maps, such as Molecular Electrostatic Potential (MESP) maps, which visualize the regions of a molecule that are electron-rich (negative potential) and electron-poor (positive potential). youtube.comacs.org These maps are invaluable for predicting sites of nucleophilic and electrophilic attack.

From the energies of the HOMO and LUMO, several global reactivity descriptors can be calculated to quantify a molecule's reactivity. youtube.comyoutube.com These descriptors provide a quantitative scale for properties like chemical potential, hardness, and electrophilicity. For example, a smaller HOMO-LUMO energy gap generally implies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. youtube.com Studies on pyrazole (B372694) derivatives have shown that these descriptors can successfully predict the relative reactivity of different isomers. youtube.com

| Reactivity Descriptor | Formula | Chemical Significance |

| Ionization Potential (I) | I = -EHOMO | The energy required to remove an electron. |

| Electron Affinity (A) | A = -ELUMO | The energy released when an electron is added. |

| Electronegativity (χ) | χ = (I + A) / 2 | A measure of the molecule's ability to attract electrons. youtube.com |

| Chemical Hardness (η) | η = (I - A) / 2 | A measure of the molecule's resistance to change in its electron distribution. youtube.com |

| Softness (S) | S = 1 / (2η) | The reciprocal of hardness, indicating higher reactivity. youtube.com |

| Electrophilicity Index (ω) | ω = χ² / (2η) | A measure of the molecule's electrophilic character. youtube.com |

This table presents key global reactivity descriptors derived from HOMO and LUMO energies, which are used to predict and rationalize the chemical behavior of molecules like N-aminopyrroles.

Computational Modeling of Reaction Mechanisms and Pathways

Computational modeling is a critical tool for mapping out the entire energy landscape of a chemical reaction. rsc.org It allows chemists to identify the most likely pathway from reactants to products by calculating the energies of all potential intermediates and transition states. This is particularly useful for complex, multi-step reactions like the synthesis of substituted pyrroles. acs.orgorganic-chemistry.org

For instance, the Paal-Knorr synthesis of N-substituted pyrroles involves a sequence of reactions, including the protonation of a carbonyl group, nucleophilic attack by an amine, and subsequent cyclization and dehydration steps. mdpi.com Computational models can trace this pathway, providing a detailed, step-by-step mechanistic picture. researchgate.net

A chemical reaction proceeds from reactants to products via one or more high-energy transition states (TS). bldpharm.com These are transient structures at the peak of the energy profile that cannot be isolated. wpmucdn.com Reaction intermediates, in contrast, are species that exist in local energy minima along the reaction coordinate; they are formed in one step and consumed in another and are sometimes stable enough to be detected or isolated. sigmaaldrich.com

Computational methods can locate and characterize the geometry and energy of both transition states and intermediates. amazonaws.com Finding the transition state is crucial as its energy determines the activation energy and thus the rate of the reaction. nih.gov Techniques like nudged elastic band (NEB) or Berny optimization are used to find these saddle points on the potential energy surface. amazonaws.com For N-aminopyrrole reactions, such simulations can reveal the precise structures involved as bonds are formed and broken, offering insights into how substituents and reaction conditions influence the reaction outcome. acs.org

Reactions are almost always carried out in a solvent, which can significantly influence reaction rates and mechanisms. rsc.org Computational models must account for these solvent effects to provide realistic predictions. There are two primary approaches to modeling solvents: researchgate.net

Implicit Solvent Models: These models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a defined dielectric constant. This approach is computationally efficient and captures the bulk electrostatic effects of the solvent. researchgate.net

Explicit Solvent Models: In this approach, individual solvent molecules are included in the calculation. This is computationally much more demanding but can capture specific solute-solvent interactions like hydrogen bonding, which are missed by implicit models. researchgate.net

For reactions involving N-aminopyrroles, the choice of solvent can affect the stability of charged intermediates and transition states. acs.orgacs.org For example, a polar solvent might stabilize a polar transition state more than the reactants, thereby lowering the activation energy and accelerating the reaction. Joint experimental and computational studies have shown a clear correlation between predicted and observed thermochemical parameters when solvent effects are properly included. rsc.org

Correlation of Theoretical Predictions with Experimental Data

The ultimate validation of any computational model lies in its ability to reproduce and predict experimental results. springerprofessional.de A strong correlation between theoretical predictions and experimental data provides confidence in the computational model and the mechanistic insights it offers. rsc.org

Common points of comparison include:

Spectroscopic Data: Calculated NMR chemical shifts (¹H and ¹³C) can be compared with experimental spectra to confirm the structure of synthesized compounds. DFT methods have been shown to provide excellent agreement with experimental NMR data for complex organic molecules. researchgate.net

Reaction Kinetics: Calculated activation energies can be used to predict reaction rates, which can then be compared with experimentally measured rates. Kinetic isotope effect (KIE) measurements, when compared with calculated KIEs, provide detailed information about the transition state structure. nih.gov

Thermodynamic Properties: Calculated heats of formation and reaction enthalpies can be validated against experimental calorimetric data.

For N-aminopyrroles and related compounds, this synergy between theory and experiment is crucial. For example, computational studies on the synthesis of 2-aminopyrroles have proposed plausible reaction mechanisms that are consistent with the observed products. acs.org Similarly, DFT calculations have been used to rationalize the reactivity and regioselectivity observed in the functionalization of N-substituted pyrroles, with the theoretical findings aligning with the experimental outcomes. acs.org

Methodologies for Reconciling Discrepancies between Computational and Experimental Results

A critical aspect of computational chemistry is its synergy with experimental findings. While theoretical calculations provide a molecular-level understanding, they are based on approximations and idealizations. Consequently, discrepancies between calculated and experimentally measured values can arise. The reconciliation of these differences is a nuanced process that involves a multi-faceted approach, ensuring that both computational models and experimental data are critically evaluated.

Several factors can contribute to these disparities. The choice of computational method, such as the level of theory and the basis set in quantum chemical calculations, plays a crucial role. For instance, Density Functional Theory (DFT) is a widely used method for studying the electronic properties of molecules like N-aminopyrroles. However, the accuracy of DFT calculations is highly dependent on the chosen exchange-correlation functional. Discrepancies with experimental data can often be traced back to the appropriateness of the functional for the specific system and property being investigated.

To address these challenges, a common strategy is to benchmark different computational methods against well-established experimental data for a class of compounds. For pyrrole derivatives, this might involve comparing calculated properties such as bond lengths, bond angles, vibrational frequencies, and electronic transition energies with those obtained from techniques like X-ray crystallography, infrared spectroscopy, and UV-Vis spectroscopy. When a discrepancy is identified, the computational model can be refined. This may involve: